N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring two key structural motifs:
- Benzamide core: Aromatic benzamide scaffold substituted at the 4-position.
- Fluorophenyl and benzotriazinone substituents: A 4-fluorophenylmethyl group attached to the benzamide nitrogen. A 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-ylmethyl group at the para position of the benzamide.
This compound’s design combines fluorinated aromaticity (enhancing lipophilicity and metabolic stability) with the benzotriazinone moiety (a heterocyclic system known for bioactivity in kinase inhibition and anticancer applications).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-18-11-7-15(8-12-18)13-24-21(28)17-9-5-16(6-10-17)14-27-22(29)19-3-1-2-4-20(19)25-26-27/h1-12H,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLDRBVEEVUWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉FN₄O₂. The compound features a benzamide structure with a fluorine atom and a benzotriazine moiety, which may contribute to its biological activity.
Research suggests that compounds similar to this compound exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways that lead to cell cycle arrest and programmed cell death.
Antitumor Activity
Several studies have reported on the antitumor efficacy of benzamide derivatives. For instance, a study indicated that similar compounds demonstrated significant inhibition of tumor cell proliferation with IC50 values in the low micromolar range (e.g., 1.30 μM against HepG2 cells) .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition |
| IMB-1406 | HepG2 | 6.92 | Apoptosis induction |
| Compound 4 | A549 | 8.99 | Farnesyltransferase inhibition |
Apoptosis Induction
The induction of apoptosis appears to be a critical mechanism for the antitumor activity of this class of compounds. Studies indicate that treatment with these compounds can lead to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .
Case Studies
In a notable case study involving IMB-1406, researchers found that this compound induced apoptosis in HepG2 cells through mitochondrial pathways, leading to significant tumor growth inhibition in xenograft models . This suggests that this compound may have similar mechanisms worth exploring further.
Comparison with Similar Compounds
The compound is compared to structurally related benzamide derivatives and benzotriazinone-containing analogs. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Benzotriazinone Motif: The benzotriazinone group in the target compound is structurally analogous to 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide , suggesting possible kinase inhibition or DNA-binding activity.
Functional Group Impact: Sulfonamide vs. Benzotriazinone: Sulfonamide derivatives (e.g., 4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]benzamide ) exhibit higher solubility due to polar sulfonamide groups, whereas benzotriazinone analogs may favor target binding via π-π stacking.
No direct activity data are available for the target compound.
Analytical Data :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxyl groups for amide bond formation. For example, analogous benzamide derivatives were synthesized by reacting carboxylic acids with amines under low-temperature conditions (-50°C) to minimize side reactions . Purification via column chromatography and crystallization in solvents like dichloromethane/ether is recommended to achieve high yields (>60%) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR/13C-NMR : To verify substituent positions and confirm aromatic/amide proton environments .
- Mass Spectrometry (ESI-MS/HR-ESIMS) : For molecular weight validation and detection of isotopic patterns (e.g., bromine/chlorine substituents) .
- IR Spectroscopy : To identify functional groups like carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and benzotriazine ring vibrations .
Q. How do pH and temperature affect the stability of this compound in solution?
- Methodological Answer : Stability studies on similar benzamides indicate optimal fluorescence and structural integrity at pH 5–7 and 25°C. Acidic conditions (pH < 4) may protonate the benzotriazine moiety, while alkaline conditions (pH > 8) risk hydrolysis of the amide bond. Storage at –20°C in inert solvents (e.g., DMSO) is advised to prevent decomposition .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data during structural analysis?
- Methodological Answer : Use software like SHELXL for refinement, particularly for resolving twinning or disordered regions in the crystal lattice. Employ high-resolution data (d-spacing < 1 Å) and validate models with R-factor convergence tests. For ambiguous electron density, consider alternative conformers or solvent masking .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4-fluorophenyl or benzotriazine positions to assess steric/electronic effects .
- Binding Assays : Use fluorescence titration (λex 340 nm, λem 380 nm) to measure binding constants (Kd) with targets like enzymes or receptors .
- Docking Studies : Compare docking scores (e.g., Glide SP/XP) of analogs to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. What experimental designs are effective for studying this compound’s fluorescence properties in biological systems?
- Methodological Answer :
- Solvent Screening : Test polar (e.g., acetonitrile) vs. non-polar solvents to optimize quantum yield.
- pH Titration : Monitor fluorescence intensity across pH 2–10 to identify protonation-sensitive regions .
- Time-Resolved Studies : Use stopped-flow techniques to track real-time interactions (e.g., with metal ions like Pb²⁺) .
Q. How can computational modeling predict metabolic pathways or toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier permeability.
- Metabolite Identification : Simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) using Schrödinger’s BioLuminate .
Data Analysis and Contradictions
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR shifts with B3LYP/6-31G(d)-predicted values to identify outliers (e.g., solvent effects or tautomerism) .
- Dynamic Effects : Account for temperature-dependent conformational changes using molecular dynamics simulations (e.g., AMBER) .
Q. What methods validate the compound’s purity when analytical results conflict?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and quantify impurities .
- Elemental Analysis : Confirm %C/%H/%N within ±0.4% of theoretical values to rule out hydrate/solvate formation .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
